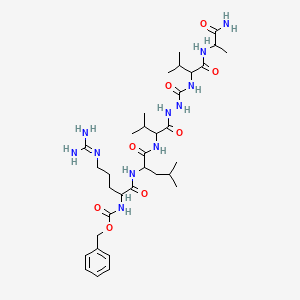

Z-Arg-Leu-Val-Agly-Val-Ala-NH2

Description

Structure

2D Structure

Properties

Molecular Formula |

C34H57N11O8 |

|---|---|

Molecular Weight |

747.9 g/mol |

IUPAC Name |

benzyl N-[1-[[1-[[1-[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C34H57N11O8/c1-18(2)16-24(40-28(47)23(14-11-15-38-32(36)37)41-34(52)53-17-22-12-9-8-10-13-22)29(48)42-26(20(5)6)31(50)44-45-33(51)43-25(19(3)4)30(49)39-21(7)27(35)46/h8-10,12-13,18-21,23-26H,11,14-17H2,1-7H3,(H2,35,46)(H,39,49)(H,40,47)(H,41,52)(H,42,48)(H,44,50)(H4,36,37,38)(H2,43,45,51) |

InChI Key |

OILQRSUIXCAKPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NNC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Fundamental Principles of Peptidomimetic Design and Development

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rsc.orglongdom.org The concept, which emerged approximately four decades ago, aims to overcome the inherent limitations of peptides as therapeutic agents, including their susceptibility to enzymatic degradation and poor absorption. upc.edunih.govbenthamscience.com The design of peptidomimetics is a multifaceted process that can be broadly categorized into two main approaches: a medicinal chemistry approach and a biophysical approach. upc.edunih.govbenthamscience.com

The medicinal chemistry strategy involves the systematic replacement of components of a known bioactive peptide with non-peptidic elements to generate a more drug-like molecule. upc.edunih.gov Conversely, the biophysical approach relies on a hypothesized bioactive conformation of a peptide, using this structural information to design mimetics that position key chemical groups on various non-peptide scaffolds. upc.edunih.gov

Key strategies in peptidomimetic design include:

Backbone Modification: Altering the peptide backbone is a common strategy to increase resistance to proteases. This can involve the introduction of non-natural amino acids, peptide bond isosteres (e.g., reduced amide bonds, retro-inverso bonds), or, as in the case of the title compound, the replacement of an α-carbon with a heteroatom. rsc.orgupc.edu

Conformational Constraint: Limiting the flexibility of a peptide can lock it into its bioactive conformation, thereby increasing its affinity and selectivity for its target. upc.edunumberanalytics.com This is often achieved through cyclization or the incorporation of rigid amino acid analogs. upc.edu

Side-Chain Modification: Altering the side chains of amino acids can modulate the binding affinity and specificity of the peptidomimetic. upc.edu

Scaffold-Based Design: This approach involves using a non-peptide scaffold to orient the critical pharmacophoric elements (the essential features for biological activity) in a spatially similar manner to the native peptide. upc.edunih.gov

The ultimate goal of these strategies is to develop first-generation peptidomimetics, which are often hybrid molecules, and subsequently refine them into second-generation, small-molecule drugs with optimized pharmacokinetic profiles. upc.edu

The Significance of Azapeptides As Peptide Analogs in Chemical Biology

Azapeptides represent a significant class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govscispace.commdpi.com This seemingly subtle modification introduces a semicarbazide (B1199961) unit into the peptide backbone, resulting in profound changes to the molecule's structural and electronic properties. nih.govscispace.comwdlubellgroup.com

The primary significance of azapeptides lies in their unique conformational properties. The substitution of the α-carbon with nitrogen leads to conformational restrictions that favor the formation of β-turn secondary structures. nih.govshu.edu This pre-organization into a bioactive conformation can lead to enhanced binding affinity and selectivity for biological targets. nih.govshu.edu

Furthermore, azapeptides exhibit increased stability against enzymatic degradation by proteases. nih.govbenthamscience.com The altered peptide bond is less susceptible to cleavage, which can translate to a longer duration of action in a biological system. nih.govbenthamscience.com This enhanced stability, coupled with their ability to retain the side-chain functionalities of the parent peptide, makes azapeptides valuable tools in drug design and chemical biology. nih.gov They have been successfully developed as hormone analogues, receptor ligands, and, most notably, enzyme inhibitors. nih.govscispace.comnih.gov

Historical and Contemporary Perspectives on Incorporating Azaamino Acids into Peptidyl Structures

The exploration of azapeptides has a history spanning over half a century, marked by significant milestones in synthetic chemistry that have propelled their application in medicinal chemistry. benthamdirect.comnih.govbenthamscience.com The initial development of azapeptides was often hampered by challenging solution-phase synthetic methods. acs.orgnih.gov

A major breakthrough in the field was the advent of solid-phase peptide synthesis (SPPS) for azapeptides, which streamlined their production. benthamscience.com More recently, the introduction of the "submonomer" synthetic approach in 2009 has revolutionized the field. acs.orgnih.govresearchgate.net This strategy allows for the efficient and diverse construction of azapeptide libraries by adding various side chains to a common intermediate, greatly facilitating structure-activity relationship (SAR) studies. shu.eduacs.orgresearchgate.net

The therapeutic potential of azapeptides has been validated by the successful clinical implementation of azapeptide-based drugs. Goserelin, an aza-glycine containing analogue of luteinizing hormone-releasing hormone (LHRH), was approved in 1989 for the treatment of certain cancers. shu.edubenthamdirect.combenthamscience.com Another prominent example is Atazanavir, an azapeptide-based protease inhibitor approved in 2003 for the treatment of HIV infection. scispace.combenthamdirect.combenthamscience.com These successes have solidified the position of azapeptides as a clinically relevant class of peptidomimetics.

Contemporary research continues to expand the utility of azapeptides. They are being explored as covalent inhibitors for a range of proteases, including those involved in parasitic diseases and viral replication. tandfonline.comnih.govchemrxiv.orgresearchgate.netdntb.gov.uastanford.edubiorxiv.org The ability to systematically replace amino acids with their aza-counterparts, a technique known as "aza-scanning," has become a powerful tool for probing the conformational requirements of peptide-protein interactions. scispace.comshu.edu

Overview of Z Arg Leu Val Agly Val Ala Nh2 As a Representative Azapeptide Structure

Strategies for Azaamino Acid Residue Introduction into Peptide Chains

The incorporation of azaamino acid residues into a peptide sequence requires specialized strategies that differ from standard peptide synthesis. The reduced nucleophilicity of the semicarbazide (B1199961) nitrogen, which forms the azapeptide bond, necessitates optimized coupling conditions and specialized reagents. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Azapeptide Assembly

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and its adaptation for azapeptide synthesis has been a significant area of research. acs.orgacs.org The "submonomer" approach is a widely used strategy in SPPS for introducing azaamino acid diversity. nih.govresearchgate.netnih.gov This method involves the sequential addition of building blocks to the solid support to construct the azaamino acid residue in situ. nih.gov

A general submonomer synthesis protocol involves:

Semicarbazone Formation: A protected hydrazine (B178648) is coupled to the resin-bound peptide.

N-Alkylation: The semicarbazone is then N-alkylated to introduce the desired side chain.

Deprotection: The protecting group on the semicarbazone is removed to allow for the coupling of the next amino acid. nih.gov

This method allows for the creation of diverse azapeptide libraries from a common intermediate. nih.govresearchgate.net Recent advancements have focused on developing fully automated SPPS platforms for azapeptide synthesis using pre-activated, stable aza-amino acid building blocks, which can significantly reduce reaction times and improve yields. biorxiv.org

Solution-Phase Synthetic Routes for Azapeptide Intermediates and Final Products

While SPPS offers advantages in automation and purification, solution-phase synthesis remains a valuable tool, particularly for the synthesis of complex azapeptide intermediates and for large-scale production. nih.govsciforum.net Solution-phase methods allow for easier monitoring of reactions and purification of intermediates at each step.

A common approach in solution-phase azapeptide synthesis involves the coupling of protected aza-dipeptide building blocks. nih.gov For instance, a protected aza-dipeptide can be selectively deprotected at either the N-terminus or C-terminus to allow for further chain elongation. nih.gov Convergent strategies, where peptide fragments are synthesized separately and then coupled in solution, can be highly efficient for producing larger azapeptides, minimizing the need for extensive chromatographic purification of the final product. sciforum.netsciforum.net

Utilizing Specialized Coupling Reagents for Azapeptide Bond Formation

The formation of the azapeptide bond (a semicarbazide) is often the most challenging step in azapeptide synthesis due to the lower reactivity of the hydrazine nitrogen compared to an amino group. researchgate.net This has led to the investigation and application of various specialized coupling reagents to facilitate this reaction.

Commonly used coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). sci-hub.st

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HCTU, COMU) are highly effective. sci-hub.stluxembourg-bio.com Studies have shown that oxyma-based activators like COMU can lead to nearly complete aza-peptide bond formation. researchgate.netluxembourg-bio.com

Phosgene Derivatives: Phosgene or its safer equivalent, triphosgene, can be used to activate the N-terminus of the resin-bound peptide to form an isocyanate, which then reacts with a protected hydrazine. acs.org However, this method can be limited by side reactions. acs.org

The choice of coupling reagent is critical and often needs to be optimized based on the specific amino acid and azaamino acid residues being coupled. researchgate.netluxembourg-bio.com Kinetic studies have shown that the rates and yields of azapeptide bond formation are highly dependent on the activator's structure. luxembourg-bio.cometis.ee

Protecting Group Chemistry in the Synthesis of N-Terminally Modified Peptides (e.g., Benzyloxycarbonyl (Z-) Group)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the correct sequence is assembled. bachem.com For N-terminal modification, the benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group. bachem.combachem.comwikipedia.org

The Z-group is introduced by reacting the N-terminal amine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). wikipedia.orgtotal-synthesis.com It is stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, making it orthogonal to these common protecting group strategies. bachem.comtotal-synthesis.com The Z-group is typically removed by catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or by strong acids like HBr in acetic acid or liquid HF. bachem.combachem.com This orthogonality is particularly useful in the synthesis of complex peptides and for fragment condensation strategies. peptide.com

C-Terminal Derivatization Techniques for Amide Formation (e.g., -NH2)

C-terminal amidation is a common modification in peptide chemistry that can enhance the stability and biological activity of a peptide. jpt.comlifetein.comprotpi.ch The amide group removes the negative charge of the C-terminal carboxylate, which can improve the peptide's ability to cross cell membranes and increase its resistance to enzymatic degradation. lifetein.comnih.gov

In SPPS, C-terminal amides are typically generated by using a specific type of resin, such as a Rink amide resin. nih.gov Upon cleavage from the resin with a strong acid (e.g., trifluoroacetic acid), a C-terminally amidated peptide is released.

In solution-phase synthesis, amidation can be achieved by reacting the C-terminal carboxylic acid with an amine in the presence of a coupling reagent. A more recent and environmentally friendly method involves the reaction of N-protected amino acids or peptides with isocyanates, catalyzed by DMAP, which produces the C-terminal amide and releases carbon dioxide as the only byproduct. acs.org

Chromatographic and Spectroscopic Methods for Synthetic Validation and Purity Assessment

After synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the target azapeptide.

Chromatographic Methods:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for the purification and purity assessment of synthetic peptides. researchgate.net The peptide is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the components based on their hydrophobicity.

Spectroscopic Methods:

Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to determine the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR) provides detailed structural information about the peptide, including the conformation around the azaamino acid residue. nih.govacs.orgrsc.org Techniques like 2D-ROESY can reveal spatial proximities between protons, helping to define the peptide's three-dimensional structure. rsc.org

Infrared (IR) Spectroscopy can be used to identify the characteristic vibrations of the peptide bonds and the azapeptide bond. nih.gov

Circular Dichroism (CD) Spectroscopy is employed to study the secondary structure of the azapeptide, such as the presence of β-turns or other ordered conformations that can be induced by the azaamino acid substitution. rsc.org

These analytical techniques are used in concert to confirm the successful synthesis, purity, and structural integrity of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamics of peptides in solution. For this compound, NMR studies would be crucial in defining its conformational landscape.

The presence of the aza-glycine residue is expected to impose significant conformational constraints. The substitution of the Cα-H with a nitrogen atom alters the bond angles and torsional potentials around this residue. mdpi.com Aza-amino acids are known to act as potent inducers of β-turn structures in peptides. nih.gov Specifically, the aza-glycine residue often promotes the formation of a type VI β-turn, particularly when it is in the (i+2) position of the turn. acs.org In the sequence this compound, the Agly residue is at the fourth position, making it a candidate for the (i+1) or (i+2) position of a β-turn involving the surrounding residues.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining the local conformation. The observation of specific short-range proton-proton distances, such as a strong NOE between the NH of Val(5) and the NH of Val(3), would provide evidence for a turn-like conformation around the Agly(4) residue. Additionally, the chemical shifts of the protons adjacent to the aza-residue can be indicative of the local geometry.

The introduction of an aza-glycine residue can significantly alter the hydrogen bonding network within a peptide. The hydrazide nitrogen of the aza-glycine can act as an additional hydrogen bond donor, which can lead to the formation of extra inter-strand or intra-strand hydrogen bonds, thereby stabilizing specific secondary structures. researchgate.netrsc.org In some contexts, this enhanced hydrogen bonding capacity can lead to a stiffening of the peptide structure. osti.govnih.gov

In this compound, temperature coefficient studies of the amide proton chemical shifts in a solvent like DMSO-d6 could reveal which amide protons are involved in stable intramolecular hydrogen bonds. Protons with small temperature coefficients are generally considered to be shielded from the solvent and thus likely involved in hydrogen bonding. It is hypothesized that the additional NH group in the aza-glycine backbone could form a hydrogen bond with a preceding carbonyl oxygen, further stabilizing a β-turn conformation. Aza-peptides are known to predominantly adopt β-turn conformations due to the lone-pair repulsion of the adjacent hydrazide nitrogen atoms. researchgate.net

| NMR Parameter | Expected Observation for this compound | Structural Implication |

| NOE (Val(3) NH - Val(5) NH) | Potentially strong cross-peak | Indicates a folded or turn-like structure around Agly(4). |

| Temperature Coefficient of Amide Protons | Small values for certain amide protons | Suggests involvement in stable intramolecular hydrogen bonds, likely stabilizing a secondary structure like a β-turn. |

| Chemical Shift of Agly Protons | Deviations from random coil values | Reflects the constrained conformational environment imposed by the aza-substitution. |

Determination of Local Conformation Around the Aza-Glycine (Agly) Residue

X-ray Crystallography for High-Resolution Structural Determination in the Solid State

While NMR provides information about the conformational ensemble in solution, X-ray crystallography can yield a high-resolution, static picture of the peptide's structure in the solid state. For this compound, a crystal structure would definitively resolve the bond angles, torsional angles, and the precise hydrogen bonding network.

Based on studies of other aza-peptides, it is anticipated that the crystal structure would reveal a well-defined secondary structure, likely a β-turn centered around the aza-glycine residue. acs.org The crystal packing would also be of interest, as intermolecular hydrogen bonds involving the aza-glycine and the charged arginine side chain could play a significant role in the lattice formation.

| Crystallographic Parameter | Expected Value/Observation for this compound |

| Resolution | < 2.0 Å |

| Space Group | Dependent on crystal packing |

| Key Torsional Angles (Φ, Ψ) around Agly | Consistent with a β-turn conformation |

| Intramolecular Hydrogen Bonds | Likely present, defining the secondary structure |

| Intermolecular Contacts | Potential for extensive hydrogen bonding network influencing crystal packing |

Spectroscopic Investigations: Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is sensitive to the secondary structure of the peptide. For this compound, a CD spectrum with a minimum around 205 nm and a positive peak below 200 nm would suggest a random coil conformation. However, the presence of a β-turn, as is expected due to the aza-glycine, would likely result in a spectrum with a weak positive band around 220-230 nm and a strong negative band around 200-205 nm.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), provides information about the hydrogen bonding status of the peptide backbone carbonyl groups. A band in the range of 1630-1640 cm⁻¹ is typically associated with β-sheet or β-turn structures, while a band around 1650-1660 cm⁻¹ is indicative of a random coil conformation. For this compound, the presence of a significant component in the 1630-1640 cm⁻¹ region would support the existence of a folded, β-turn like structure.

| Spectroscopic Technique | Expected Spectral Feature | Interpretation |

| Circular Dichroism (CD) | Weak positive band ~220-230 nm, strong negative band ~200-205 nm | Presence of β-turn structures |

| Fourier-Transform Infrared (FTIR) (Amide I) | Component in the 1630-1640 cm⁻¹ range | Indication of β-turn/β-sheet conformation |

Computational Approaches to Conformational Analysis

Computational methods, particularly molecular dynamics simulations, can complement experimental data by providing a dynamic and detailed atomic-level view of the peptide's conformational preferences.

MD simulations of this compound in an explicit solvent environment could be used to explore its conformational landscape over time. These simulations can predict the most stable conformations and the transitions between them. It is anticipated that simulations would show a high propensity for the peptide to adopt β-turn conformations around the aza-glycine residue. The introduction of an aza-amino acid can restrict the conformational flexibility of the peptide backbone. researchgate.net

| Computational Method | Predicted Outcome for this compound |

| Molecular Dynamics (MD) | High population of β-turn conformations centered at Agly. Reduced overall conformational flexibility compared to an all-L-amino acid equivalent. |

| Ligand-Protein Docking & MD | Identification of key electrostatic and hydrophobic interactions driving binding. Prediction of the bound conformation of the peptide. |

Quantum Mechanical Calculations (e.g., DFT) for Energetic Landscapes of Azapeptide Conformations

While specific quantum mechanical studies on the energetic landscape of this compound are not extensively detailed in publicly available literature, the conformational properties of azapeptides are widely investigated using these theoretical methods. nih.gov Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for mapping the potential energy surfaces (PESs) of aza-glycine containing peptides and understanding their conformational preferences. mdpi.comnih.govnih.gov

Researchers utilize DFT to systematically investigate the structural preferences of aza-amino acid residues within peptide models. mdpi.compreprints.org These calculations can predict the lowest energy conformations by analyzing the peptide backbone's dihedral angles (φ and ψ). nih.gov Various DFT functionals, such as the popular B3LYP and the dispersion-corrected B3LYP-D3, are employed to model the system accurately. mdpi.compreprints.org The choice of functional can be critical, as results may differ; for instance, the inclusion of dispersion corrections can alter the predicted lowest energy conformer by better accounting for non-covalent interactions. mdpi.com

Furthermore, to simulate physiological conditions, solvation models like the Solvation Model based on Density (SMD) or the Isodensity Polarizable Continuum Model (IPCM) are applied to mimic the effect of a solvent like water. mdpi.comnih.gov The energetic landscape and the most stable conformations of an azapeptide can vary significantly between the gas phase and a solvated environment. mdpi.com For example, a β-I turn might be the most stable conformer for an aza-alanine containing peptide regardless of the phase, while for other azapeptides, the lowest energy structure in water may differ from the gas-phase prediction. mdpi.com These computational studies have shown that aza-amino acid residues commonly favor conformations that lead to secondary structures like β-turns and polyproline II (βP) helices. mdpi.compreprints.org

| Computational Method/Functional | Key Aspect Investigated | Typical Findings | Source |

|---|---|---|---|

| DFT (B3LYP, B3LYP-D3) | Systematic investigation of conformational preferences of aza-amino acid residues in tripeptide models. | Predicted lowest energy conformations differ depending on the method and phase (gas vs. water). Commonly predicts β-turn and polyproline II (βP) motifs. | mdpi.compreprints.org |

| Ab initio / DFT (B3LYP/6-31G*) | Calculation of two-dimensional φ-ψ potential energy surfaces (PESs). | Characterized minimum energy conformations; thioamide substitution can stabilize β-strand structures. | nih.gov |

| DFT / QM/MM MD Simulations | Elucidation of backbone conformational differences between native and modified peptides. | Identified that specific side-chain groups (e.g., β-azido) can direct the peptide backbone toward specific structures (e.g., C7-conformation) through electrostatic interactions. | nih.gov |

| DFT | Corroboration of X-ray crystallography data. | Computational analysis can confirm that the natural L-amino acid stereochemistry is energetically favored even when an achiral aza-amino acid is incorporated. | rcsb.org |

Conformational Constraints Imparted by Aza-Glycine (Agly) Incorporation into the Peptide Backbone

The substitution of a glycine residue's α-carbon with a nitrogen atom to form aza-glycine (Agly) introduces significant conformational constraints on the peptide backbone. nih.govrsc.org This modification reduces the flexibility typically associated with glycine, which is known for its wide range of allowable dihedral angles. rsc.org The conformational landscape of aza-glycine is considerably more restricted than that of glycine. chemrxiv.org

The primary sources of this rigidity are electronic and steric effects inherent to the aza-amino acid structure. The resulting semicarbazide unit creates a planar urea-like bond, and repulsion between the lone pairs of electrons on the adjacent nitrogen atoms forces the backbone into a more defined geometry. researchgate.netresearchgate.net These intrinsic properties strongly favor the formation of specific secondary structures, particularly β-turns. nih.govchemrxiv.orgresearchgate.netresearchgate.net Spectroscopic, computational, and crystallographic studies have consistently shown that aza-amino acids act as potent inducers of turn conformations. nih.gov

| Residue | Adjacent Residue Type | Average φ Angle | Average ψ Angle | Conformational Freedom | Source |

|---|---|---|---|---|---|

| Glycine (Gly) | N/A (General Average) | -69° ± 5° | 173° ± 5° or -176° ± 5° | High | rsc.org |

| Aza-Glycine (azGly) | Secondary-like (e.g., Proline) | -65° | 167° | Constrained | rsc.org |

| Aza-Glycine (azGly) | N-unsubstituted | -62° | 159° | Constrained | rsc.org |

Enzyme Inhibition Profiles and Selectivity

Azapeptides designed based on the binding regions of natural protease inhibitors, such as cystatins, have been synthesized and identified as potent inhibitors of cysteine proteases. nih.gov The incorporation of an azaglycine (Agly) residue in place of the conserved glycine is a key structural modification. nih.gov

Azapeptides containing the Z-Arg-Leu-Val-Agly sequence have demonstrated high inhibitory potency against cathepsin B, a lysosomal cysteine protease involved in various physiological and pathological processes. nih.gov The analogue Z-Arg-Leu-Val-Agly-Ile-Val-OMe, which shares the core structure, proved to be a highly potent inhibitor of cathepsin B. nih.gov The structural design of these azapeptides is based on the N-terminal binding segment of human cystatin C, a natural inhibitor of cathepsin B. nih.gov Another highly selective cathepsin B inhibitor with a similar structure, Z-Arg-Leu-Arg-Agly-Ile-Val-OMe, has also been reported as a potent, cell-permeable inhibitor used for in-situ studies of antigen presentation. nih.govacs.org

The selectivity of these azapeptide inhibitors is a critical aspect of their therapeutic potential. Cathepsin K, another cysteine protease primarily involved in bone resorption, is often used as a benchmark for determining inhibitor specificity. mdpi.com Azapeptides synthesized based on cystatin structures generally show high inhibitory potency toward both cathepsin B and cathepsin K. nih.gov However, subtle changes in the peptide sequence can dramatically shift selectivity. For instance, the azapeptide Z-Arg-Leu-His-Agly-Ile-Val-OMe exhibited a 500-fold higher specificity for cathepsin B over cathepsin K. researchgate.net Similarly, Z-Arg-Leu-Arg-Agly-Ile-Val-OMe is approximately 2310 times more active against cathepsin B than cathepsin K, highlighting its remarkable selectivity. acs.org This suggests that the specific amino acid residues flanking the core Agly moiety play a crucial role in determining the interaction and inhibition profile against different cathepsins.

The inhibitory potency of these azapeptides is quantified by their inhibition constant (Ki), with lower values indicating stronger inhibition. The kinetic data for analogues of this compound underscore their high affinity for cathepsin B.

Table 1: Kinetic Inhibition Data of Related Azapeptides

| Compound | Target Enzyme | Ki Value | Reference |

|---|---|---|---|

| Z-Arg-Leu-Val-Agly-Ile-Val-OMe | Cathepsin B | 0.088 nM | nih.gov |

| Z-Arg-Leu-Arg-Agly-Ile-Val-OMe | Cathepsin B | 0.480 nM (480 pM) | acs.org |

| Z-Arg-Leu-His-Agly-Ile-Val-OMe | Cathepsin B | 0.0011 nM | researchgate.net |

| Z-Arg-Leu-His-Agly-Ile-Val-OMe | Cathepsin K | 0.55 nM | researchgate.net |

Comparative Analysis of Inhibitory Potency Against Other Cysteine Proteases (e.g., Cathepsin K)

Proposed Mechanisms of Enzyme Inhibition by Azapeptides

The unique inhibitory mechanism of azapeptides stems from the replacement of an α-carbon of an amino acid with a nitrogen atom. researchgate.net This substitution fundamentally alters the chemistry of peptide bond cleavage.

The catalytic mechanism of cysteine proteases like cathepsin B involves a nucleophilic attack by the active site cysteine residue on the carbonyl carbon of the substrate's scissile peptide bond. This forms a temporary, covalent acyl-enzyme intermediate, which is then rapidly hydrolyzed by a water molecule to release the product and regenerate the free enzyme.

In the case of azapeptide inhibitors, the active site cysteine attacks the carbonyl group adjacent to the azaamino acid residue, forming a similar acyl-enzyme complex. nih.gov However, the substitution of the α-carbon with a nitrogen atom makes this complex exceptionally stable and resistant to hydrolysis. nih.gov The incorporation of azaglycine is intended to lead to the deactivation of the acyl-enzyme complex by preventing the nucleophilic attack by water required for the final step of hydrolysis. nih.gov This effectively traps the enzyme in an inactive state.

In the context of enzyme inhibitors, a "warhead" is the specific chemical group responsible for the irreversible or tightly-binding covalent modification of the enzyme's active site. For azapeptide inhibitors of cysteine proteases, the azaamino acid residue and its adjacent carbonyl group function as this warhead. researchgate.net When the enzyme attempts to cleave the peptide bond next to the azaamino acid, the resulting stable enzyme-inhibitor complex is formed due to the slower hydrolysis of the enzyme-azapeptidyl bond. researchgate.net This mechanism of action, where the inhibitor hijacks the enzyme's own catalytic machinery for its inactivation, is characteristic of mechanism-based inhibitors.

Formation of Stable Acyl-Enzyme Complexes

Analysis of Ligand-Target Interactions

This compound is a peptidomimetic compound designed as a potent inhibitor of cysteine proteases, with a particular affinity for members of the cathepsin family, such as cathepsin K and cathepsin B. nih.govacs.orgscispace.com Azapeptides, characterized by the substitution of an α-carbon with a nitrogen atom in the peptide backbone, often exhibit enhanced stability and inhibitory potency compared to their natural peptide counterparts. scispace.com The mechanism of action for this class of inhibitors typically involves the formation of a stable, covalent bond with the catalytic cysteine residue within the enzyme's active site. nih.govacs.org

Identification of Key Binding Pockets and Residues through Docking and Simulation Studies

While specific molecular docking and simulation studies for this compound are not extensively detailed in publicly available literature, significant insights can be drawn from studies on structurally analogous azapeptides, particularly those targeting cathepsins. nih.govacs.org

Molecular dynamics simulations performed on the closely related fragment, Z-Arg-Leu-Val-Agly, modeled its covalent linkage to the active site Cys29 residue of cathepsin B. nih.govacs.org This provides a robust framework for understanding how this compound likely interacts with its target protease. The inhibitor is anchored in the active site cleft, with its peptide sequence occupying the substrate-binding subsites (S-sites).

The binding is characterized by a series of specific interactions:

S2 Subsite: The P2 residue, Leucine (Leu), is critical for binding and fits into the deep, hydrophobic S2 pocket of the enzyme. In many cathepsins, this pocket is a primary determinant of substrate specificity and is lined with hydrophobic residues. plos.orgbibliotekanauki.pl

S3 Subsite: The P3 residue, Arginine (Arg), likely forms electrostatic interactions with negatively charged residues on the surface of the enzyme, guiding the initial docking of the inhibitor.

Catalytic Dyad: The core of the interaction involves the azaglycine (Agly) residue. Positioned at the P1 site, the aza-nitrogen acts as a "warhead." It forms a stable, semi-permanent covalent adduct with the thiol group of the catalytic cysteine (e.g., Cys25 in papain, Cys29 in cathepsin B). nih.govacs.org This interaction is facilitated by the adjacent histidine residue (e.g., His159 in papain) of the catalytic dyad, which deprotonates the cysteine thiol, increasing its nucleophilicity.

The table below summarizes the probable key interactions based on studies of analogous inhibitors and the known structure of the cathepsin active site.

| Inhibitor Residue Position | Inhibitor Amino Acid | Enzyme Subsite | Key Interacting Enzyme Residues (Predicted) | Interaction Type |

|---|---|---|---|---|

| P4 | Z (Benzyloxycarbonyl) | - | Surface residues | Hydrophobic |

| P3 | Arg | S3 | Glutamate residues (e.g., Glu180 in some proteases) | Electrostatic (Salt Bridge) |

| P2 | Leu | S2 | Leucine, Valine, Alanine (B10760859), Glycine | Hydrophobic |

| P1 | Val | S1 | Glycine, Tryptophan | Hydrophobic |

| P1' | Agly | Catalytic Site | Cysteine, Histidine (Catalytic Dyad) | Covalent Adduct Formation |

Structural Basis for Specificity and Potency

The high potency and specificity of this compound are derived from a combination of its structural features.

The Azapeptide Scaffold: The replacement of the α-carbon of glycine with a nitrogen atom to form azaglycine is the cornerstone of its inhibitory power. This substitution creates an electrophilic center that readily reacts with the nucleophilic thiol of the active site cysteine. The resulting acyl-enzyme intermediate is exceptionally stable and resistant to hydrolysis, effectively trapping and inactivating the enzyme. nih.govacs.org This covalent mechanism is a hallmark of potent, irreversible, or slowly-reversible inhibitors.

Mimicry of Natural Substrates: The peptide sequence Arg-Leu-Val is designed to mimic the binding motif of natural cathepsin substrates or endogenous inhibitors like cystatins. nih.govacs.orgbibliotekanauki.pl This sequence directs the inhibitor to the active site cleft of the target protease with high affinity. The specificity for different cathepsins can be fine-tuned by altering the amino acids at the P2 and P3 positions to match the unique topographies of the respective S2 and S3 binding pockets. semanticscholar.orgresearchgate.net

Conformational Constraint: The incorporation of an aza-amino acid introduces significant conformational constraints on the peptide backbone. scispace.com This can pre-organize the inhibitor into a β-turn conformation that is optimal for binding to the enzyme's active site, reducing the entropic penalty of binding and thereby increasing affinity. semanticscholar.org

Broader Implications for Biological Pathways and Processes

The inhibition of cysteine proteases like cathepsin K by this compound has significant implications for physiological and pathological processes, primarily related to tissue remodeling.

Osteoclastic Bone Resorption: Cathepsin K is the predominant cysteine protease expressed in osteoclasts, the cells responsible for bone resorption. tandfonline.comnih.gov During bone remodeling, osteoclasts attach to the bone surface and secrete acid and proteases into a sealed compartment. Cathepsin K plays a crucial role in this process by degrading the organic bone matrix, which is approximately 90% type I collagen. scispace.com By potently inhibiting cathepsin K, compounds like this compound can block this critical step, leading to a reduction in bone resorption. This mechanism is a key therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis. scispace.comtandfonline.comnih.gov

Extracellular Matrix Degradation: Beyond bone, cathepsins are key players in the turnover and degradation of the extracellular matrix (ECM) throughout the body. The ECM provides structural support to tissues, but its breakdown is also necessary for processes like development, wound healing, and immune cell migration. However, excessive ECM degradation by overexpressed cathepsins is implicated in various pathologies. For instance, in rheumatoid arthritis, cathepsin K contributes to the destruction of cartilage by degrading type II collagen and aggrecan. tandfonline.com In cancer, cathepsins secreted by tumor cells can degrade the surrounding matrix, facilitating tumor invasion and metastasis. scispace.com Therefore, inhibitors of these enzymes have potential applications in treating arthritis and as anti-metastatic agents. tandfonline.com

Structure Activity Relationship Sar Investigations of Z Arg Leu Val Agly Val Ala Nh2 Analogs

Systematic Substitution of Amino Acid Residues and Their Impact on Activity

In the context of Z-Arg-Leu-Val-Agly-Val-Ala-NH2, each residue plays a distinct role:

Arginine (Arg) at P6: The long, positively charged guanidinium (B1211019) group of arginine is often crucial for forming salt bridges with negatively charged residues (e.g., aspartate or glutamate) in a target's binding pocket. mdpi.com Replacing Arg with Lys, which has a primary amine group, or with a neutral residue like Ala, would likely alter or abolish this key electrostatic interaction, potentially leading to a significant loss of activity. mdpi.com

Leucine (Leu) at P5 and Valine (Val) at P4 & P2: These aliphatic, hydrophobic residues are critical for forming van der Waals interactions within hydrophobic pockets of a target enzyme or receptor. Their bulk and shape contribute to the correct positioning of the peptide. Substitution with a smaller residue like Alanine (B10760859) (Ala) might reduce binding affinity due to weaker hydrophobic interactions. nih.gov Conversely, replacing them with a more flexible or polar residue could disrupt the required conformation and decrease efficacy. In some cases, substitutions with other hydrophobic residues like Isoleucine (Ile) might be tolerated or even enhance activity depending on the specific topology of the binding site.

Alanine (Ala) at P1: As the smallest chiral amino acid, alanine provides a neutral, non-bulky side chain that can be important for fitting into sterically constrained pockets. Its substitution can help determine the spatial requirements at this position.

The table below illustrates the hypothetical impact of single-residue substitutions on the peptide's activity, based on established principles of peptide chemistry.

| Original Residue | Position | Substitution | Predicted Impact on Activity | Rationale |

| Arg | P6 | Lys | Moderate to Significant Decrease | Alters the geometry and hydrogen-bonding capacity of the positive charge. mdpi.com |

| Arg | P6 | Ala | Significant Decrease | Removes the crucial electrostatic interaction. |

| Leu | P5 | Ala | Decrease | Reduces hydrophobic contact with the target. nih.gov |

| Val | P4 | Ala | Decrease | Reduces hydrophobic contact and alters packing. nih.gov |

| Val | P2 | Ile | Variable | May be tolerated or enhance binding if the pocket accommodates the slightly different shape of the β-branched side chain. |

| Ala | P1 | Gly | Variable | Increases local backbone flexibility, which could be beneficial or detrimental. |

| Ala | P1 | Phe | Significant Decrease | Introduces steric bulk that may not be tolerated at the P1 position. |

This table is generated based on general principles of structure-activity relationships in peptides.

Studies on other peptides, such as the Arg-Gly-Asp (RGD) loop, have shown that in addition to the core motif, flanking residues are also critical determinants for promoting cell recognition, underscoring the importance of context for each residue within the sequence. nih.gov

Aza-Scan Analysis: Evaluating the Effect of Azaamino Acid Placement on Biological Function

Azapeptides are analogs in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. acs.org This modification has profound effects on the peptide's conformational properties and stability. scispace.com The presence of an azaglycine (Agly) residue at the P3 position in this compound is a key structural feature. The replacement of the Cα-H group with a nitrogen atom removes the chiral center and introduces a planar segment into the peptide backbone, which favors the formation of specific secondary structures like β-turns. acs.orgresearchgate.net These turn conformations are often crucial for the correct spatial orientation of side chains for receptor binding. mdpi.comresearchgate.net

An aza-scan involves the systematic replacement of each amino acid in a peptide with its corresponding aza-amino acid counterpart to probe the conformational requirements for activity at each position. nih.govacs.org This technique can identify regions where the induction of a turn is beneficial or detrimental to the peptide's function. acs.org Aza-amino acid incorporation can also enhance stability against certain proteases. scispace.com

For the parent peptide, a hypothetical aza-scan could yield the following insights:

| Position Scanned | Resulting Aza-Residue | Predicted Impact on Activity | Rationale |

| P5 | aza-Leu | Decrease | An induced turn at this position may misalign the critical Arg and Val residues required for binding. |

| P4 | aza-Val | Variable | A turn at P4 might mimic a natural turn conformation, potentially maintaining or enhancing activity if it leads to a more favorable binding pose. |

| P3 | aza-Gly (Agly) | (Parent Compound) | The β-turn induced by Agly is likely essential for the peptide's active conformation. researchgate.netresearchgate.net |

| P2 | aza-Val | Decrease | A turn at this position could disrupt the positioning of the P1 residue and the C-terminal amide. |

This table is generated based on the established principles of aza-scan analysis. acs.orgnih.govacs.org

The aza-scan methodology has proven valuable for optimizing peptide-based inhibitors, including those for cysteine proteases and kinases, by enforcing a bioactive conformation. scispace.comacs.orgresearchgate.net

Influence of N-terminal Protective Groups (e.g., Z-) and C-terminal Amidation (-NH2) on Biological Efficacy

The termini of linear peptides are highly susceptible to degradation by exopeptidases (aminopeptidases and carboxypeptidases) in biological systems. nih.gov Modifying the N- and C-termini is a crucial strategy to enhance peptide stability and, in many cases, improve biological efficacy. researchgate.net

N-terminal Protection (Z-group): The benzyloxycarbonyl (Z or Cbz) group at the N-terminus of this compound serves as a protecting group. Its primary functions are:

Proteolytic Stability: It blocks degradation by aminopeptidases, which require a free N-terminal amine to recognize and cleave the peptide. nih.gov

Conformational Influence: The bulky nature of the Z-group can restrict the conformational freedom of the N-terminal residue, potentially favoring a specific bioactive conformation.

C-terminal Amidation (-NH2): The replacement of the C-terminal carboxylic acid with an amide group (-CONH2) is a common modification with several benefits:

Proteolytic Stability: It protects the peptide from cleavage by carboxypeptidases. nih.gov

Increased Cationic Charge: By removing the negative charge of the carboxylate group at physiological pH, amidation increases the net positive charge of the peptide. researchgate.net This can enhance electrostatic interactions with negatively charged cell membranes or binding pockets. frontiersin.org

Structural Stabilization: The amide group can act as a hydrogen bond donor, helping to stabilize secondary structures such as α-helices or β-turns. frontiersin.orgacs.org This stabilization can lock the peptide into its active conformation, increasing its efficacy. researchgate.netacs.org

The combined effect of these terminal modifications is often a synergistic improvement in both the stability and potency of the peptide. researchgate.net Studies on various peptides have shown that C-terminal amidation can increase efficacy by up to 10-fold. acs.orgnih.gov

| Peptide Analog | N-terminus | C-terminus | Predicted Stability | Predicted Efficacy |

| This compound | Z-Protected | Amidated | High | High |

| H-Arg-Leu-Val-Agly-Val-Ala-NH2 | Free Amine | Amidated | Low (Aminopeptidase-sensitive) | Low |

| Z-Arg-Leu-Val-Agly-Val-Ala-OH | Z-Protected | Free Acid | Low (Carboxypeptidase-sensitive) | Moderate to Low |

| H-Arg-Leu-Val-Agly-Val-Ala-OH | Free Amine | Free Acid | Very Low | Very Low |

This table illustrates the expected relative properties of terminally modified and unmodified analogs.

Correlation between Conformational Preferences and Biological Activity

For most peptide inhibitors, biological activity is not merely a function of the amino acid sequence but is intrinsically linked to a specific three-dimensional conformation. nih.gov The ability of a peptide to adopt and maintain a particular shape—its "bioactive conformation"—is what allows it to bind to its target with high affinity and specificity. rsc.org Peptidomimetic strategies often aim to constrain a flexible peptide into this active shape. mdpi.com

In this compound, the presence of the aza-glycine residue is a key driver of its conformational preference. Aza-amino acids are known to be potent inducers of β-turns, which are secondary structures where the peptide chain reverses its direction. acs.orgresearchgate.net This turn, likely centered around the Val-Agly bond, would position the flanking amino acid side chains (Arg, Leu, and the second Val) in a precise spatial arrangement. This pre-organized conformation reduces the entropic penalty of binding, leading to higher affinity. mdpi.com

Strategies for Optimizing Inhibitory Potency and Selectivity

Beyond the foundational SAR discussed, several advanced strategies can be employed to further optimize the potency and selectivity of peptide inhibitors like this compound. researchgate.net The goal is to enhance desired activity while minimizing off-target effects. stanford.edu

Key optimization strategies include:

Cyclization: Converting the linear peptide into a cyclic one dramatically reduces conformational flexibility. nih.gov If the cyclic structure mimics the bioactive conformation, this can lead to a substantial increase in both potency and stability. rsc.org Cyclization can be achieved through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus linkages.

Incorporation of D-Amino Acids: Systematically replacing L-amino acids with their D-enantiomers can serve two purposes. First, it can induce specific turns and conformations that may be more favorable for binding. Second, it significantly increases resistance to proteolysis, as proteases are stereospecific for L-amino acids. nih.govresearchgate.net

Peptidomimetic Scaffolds: Introducing non-peptidic structural elements (peptidomimetics) can improve drug-like properties. mdpi.com This includes using scaffolds that mimic β-turns or other secondary structures, thereby locking in the bioactive conformation. researchgate.net

Side Chain Modification: Beyond simple substitution, using non-proteinogenic amino acids with modified side chains (e.g., varying length, charge, or hydrophobicity) can fine-tune interactions with the target and improve selectivity. mdpi.com

The following table summarizes these strategies and their potential application to the parent peptide.

| Optimization Strategy | Example Modification | Potential Advantage(s) |

| Cyclization | Head-to-tail cyclization of the peptide backbone. | Increased potency, selectivity, and proteolytic stability. rsc.org |

| D-Amino Acid Scan | Replace L-Val with D-Val at P4. | Enhanced stability; may improve binding affinity by altering backbone conformation. acs.org |

| Peptidomimetics | Replace the Leu-Val dipeptide unit with a rigid turn-mimicking scaffold. | Locked bioactive conformation; improved metabolic stability. mdpi.comresearchgate.net |

| Side Chain Modification | Replace Arg with homo-Arginine (hArg). | Fine-tunes the positioning of the guanidinium group, potentially increasing affinity or selectivity. mdpi.com |

This table outlines advanced strategies for peptide optimization based on established medicinal chemistry principles. researchgate.nettandfonline.com

Through a combination of these approaches, a lead peptide sequence can be systematically refined to produce a highly potent, selective, and stable inhibitor suitable for further development.

Advanced Academic Research Applications and Future Directions for Z Arg Leu Val Agly Val Ala Nh2

Development of Z-Arg-Leu-Val-Agly-Val-Ala-NH2 as a Biochemical Probe for Protease Activity

The development of this compound as a biochemical probe is centered on its potential to selectively target and report on the activity of specific proteases. Azapeptides are increasingly utilized in the design of activity-based probes (ABPs), which are powerful tools for labeling active enzyme species in complex biological mixtures. researchgate.netnih.govacs.org An ABP typically consists of a recognition sequence, a reactive group or "warhead" that forms a covalent bond with an active site residue, and a reporter tag for detection. acs.org

In the context of this compound, the peptide sequence Arg-Leu-Val-Val-Ala serves as the recognition element, designed to guide the molecule to the active site of a target protease. The azaglycine residue is a key component; it can either function as part of the recognition motif that enhances binding through conformational restriction or be chemically modified to act as a warhead itself. semanticscholar.orgresearchgate.net More commonly, the azapeptide scaffold is derivatized with a separate electrophilic warhead, such as an O-acyl hydroxamate, chloroacetamide, or Michael acceptor, which covalently modifies a catalytic residue (e.g., cysteine or serine) in the protease active site. researchgate.netacs.orgnih.gov

The development process would involve:

Target Identification : Identifying a protease (e.g., a cysteine or serine protease) that recognizes the Val-Ala or related C-terminal sequence, with the P-site residues Arg-Leu-Val guiding specificity.

Warhead Incorporation : Synthetically modifying the azapeptide to include a suitable reactive group. The choice of warhead is critical for achieving stable covalent adduct formation with the target enzyme. acs.orgnih.gov

Reporter Tag Conjugation : Attaching a reporter tag, such as a fluorophore (e.g., Cy5, TAMRA) or a biotin (B1667282) molecule, to the N-terminus (often replacing the Z-group) or another non-critical position. acs.orgfrontiersin.org This enables visualization or affinity purification of the probe-enzyme complex.

Such a probe would allow for the direct detection of catalytically active proteases, providing a more accurate measure of enzyme function than methods that only measure protein abundance. frontiersin.orgnih.gov

Application in High-Throughput Screening Assays for Target Identification and Validation

Once developed into a reliable activity-based probe, this compound can be integrated into high-throughput screening (HTS) assays. These assays are fundamental to modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify potential therapeutic agents. chemimpex.com The azapeptide probe would be instrumental in assays designed to discover novel inhibitors of its specific target protease.

A typical HTS workflow using this azapeptide probe would involve a competitive binding assay format:

The target protease is incubated with a library of test compounds.

The fluorescently tagged this compound ABP is then added to the mixture.

If a test compound is an effective inhibitor, it will occupy the active site of the protease, preventing the ABP from binding and forming a covalent adduct.

The resulting reduction in the fluorescent signal, as measured by a plate reader, indicates inhibitory activity. nih.gov

The advantages of using an azapeptide-based probe in HTS include high sensitivity and the ability to distinguish between active and inactive forms of the target enzyme. Furthermore, the solid-phase synthesis methods developed for azapeptides allow for the efficient production of the quantities of probe required for large-scale screening campaigns. acs.orgnih.gov This approach facilitates the identification and validation of new protease targets and provides starting points for medicinal chemistry optimization. chemimpex.comglpbio.com

Exploration of this compound as a Scaffold for Rational Drug Design Initiatives

The structurally constrained nature of azapeptides makes this compound an excellent scaffold for rational drug design. annualreviews.orgnih.gov Rational design relies on understanding the three-dimensional structure of the target protein and its interactions with ligands to guide the synthesis of more potent and selective inhibitors. annualreviews.org The aza-substitution in the peptide backbone restricts the available conformational space, pre-organizing the molecule into a bioactive conformation, which can lead to enhanced binding affinity and improved selectivity. nih.govresearchgate.net

Azapeptides are known to favor β-turn geometries, and this predictable secondary structure can be exploited to mimic the binding loop of a natural substrate or inhibitor. semanticscholar.orgacs.org For instance, the related azapeptide Z-Arg-Leu-Arg-Agly-Ile-Val-OMe was found to be an exceptionally potent and selective inhibitor of cathepsin B, with its activity attributed to the bent shape induced by the azaglycine residue. acs.org

The exploration of this compound as a scaffold would involve several key steps:

Structural Studies : Obtaining a crystal structure or NMR-derived model of the azapeptide bound to its target protease. This provides atomic-level details of the binding interactions. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying the azapeptide sequence to probe the importance of each residue for binding affinity and selectivity. For example, substitutions at the P2 (Val) or P3 (Leu) positions could be explored to optimize interactions with the corresponding S2 and S3 pockets of the target protease. nih.gov

Peptidomimetic Development : Using the azapeptide structure as a template to design non-peptidic or simplified peptidomimetic inhibitors with improved pharmacokinetic properties, such as oral bioavailability and metabolic stability. annualreviews.org

The table below illustrates a hypothetical SAR study based on findings for other protease inhibitors, showing how modifications could impact inhibitory activity. nih.govnih.gov

| Compound Variant | Modification | Predicted Impact on Activity | Rationale |

| Parent Scaffold | This compound | Baseline | Original recognition sequence. |

| Variant 1 | P3 Leu → Phe | Potentially Increased | Aromatic interaction in the S3 pocket may enhance binding. nih.gov |

| Variant 2 | P3 Leu → Asp | Likely Decreased | Introduction of a charged residue may be unfavorable in a hydrophobic S3 pocket. nih.gov |

| Variant 3 | P4 Arg → Lys | Potentially Maintained | Conservative substitution of a basic residue, likely to maintain interaction with an acidic patch. |

| Variant 4 | P4 Arg → Ala | Significantly Decreased | Removal of the key P4 basic sidechain would likely disrupt a primary recognition interaction. nih.gov |

This table is illustrative and based on general principles of protease-inhibitor interactions.

Integration of this compound in Chemical Biology Studies to Elucidate Protease Function

In the field of chemical biology, highly selective molecular tools are essential for dissecting complex biological processes. nih.govcore.ac.ukuq.edu.au this compound, when developed as a selective inhibitor or activity-based probe, can be a powerful tool to elucidate the specific functions of its target protease within a cellular or organismal context. nih.govcncb.ac.cn

Applications in chemical biology include:

Target Engagement Visualization : A fluorescently labeled version of the azapeptide can be used in live-cell imaging or flow cytometry to visualize the location and activity of the target protease and to confirm that a drug is engaging its target within the cell. frontiersin.orgcncb.ac.cn

Protease Activity Profiling : Using the probe to compare protease activity levels across different cell types, disease states, or in response to stimuli, thereby linking the protease to specific physiological or pathological pathways. frontiersin.org

Identification of Protease Substrates : A biotin-tagged azapeptide inhibitor can be used in pull-down experiments followed by mass spectrometry to identify not only the target protease but also its associated binding partners and potentially its natural substrates. acs.org

By providing a means to specifically inhibit or label a single protease, this compound allows researchers to move beyond genetic knockout studies—which eliminate the entire protein—to study the specific consequences of blocking the enzyme's catalytic activity. nih.govcore.ac.uk

Methodological Advancements in Azapeptide Synthesis and Characterization Driven by this compound Research

The pursuit of complex and specific azapeptides like this compound has spurred significant innovation in synthetic organic chemistry. nih.gov The synthesis of azapeptides presents unique challenges compared to standard peptide synthesis, primarily related to the formation of the hydrazide bond of the aza-amino acid residue. semanticscholar.orgresearchgate.net

Historically, azapeptides were prepared using solution-phase methods that were often low-yielding and difficult to purify. acs.org The need for greater efficiency and the ability to create libraries of compounds has driven the development of robust solid-phase synthesis methodologies. acs.orgnih.gov Key advancements include:

Optimized Coupling Reagents : The development of efficient coupling reagents and protocols to incorporate the aza-amino acid building block onto the solid support with minimal side reactions, such as hydantoin (B18101) formation. researchgate.netresearchgate.net

Submonomer Synthesis : The use of a "submonomer" approach where the aza-amino acid is constructed stepwise on the resin, allowing for greater diversity in the side chain. semanticscholar.org

Orthogonal Protecting Group Strategies : The refinement of protecting group schemes (e.g., Fmoc/tBu) to be compatible with the specific chemistry of the aza-residue. semanticscholar.orgacs.org

The ability to rapidly and reliably synthesize diverse azapeptides has been crucial for their application as probes and drug scaffolds. nih.govacs.org The characterization of these molecules also relies on advanced analytical techniques, including high-resolution mass spectrometry and multidimensional NMR spectroscopy, to confirm their identity, purity, and conformational properties. acs.org

Theoretical Frameworks for Predicting Azapeptide Properties and Activities

Computational and theoretical chemistry provides an essential framework for understanding and predicting the behavior of azapeptides, guiding their rational design. nih.gov The defining feature of an azapeptide—the replacement of an α-carbon with a nitrogen atom—imposes significant restrictions on the torsional angles (phi, φ and psi, ψ) of the peptide backbone. researchgate.net This is due to factors including lone-pair repulsion between adjacent nitrogen atoms and the planarity of the urea-like moiety formed. semanticscholar.org

Theoretical frameworks, primarily based on quantum mechanics (e.g., Density Functional Theory, DFT) and molecular dynamics (MD) simulations, are used to:

Predict Conformational Preferences : Computational models can generate Ramachandran-like energy maps for aza-residues, predicting the most stable conformations. nih.govacs.org Studies consistently show that azapeptides favor β-turn structures, which can be predicted based on the position of the aza-residue in the sequence. semanticscholar.orgresearchgate.net

Model Protein-Ligand Interactions : Docking simulations can predict how this compound would bind to the active site of a target protease, providing insights into the specific interactions that confer affinity and selectivity. nih.gov

Rationalize Structure-Activity Data : Theoretical calculations help explain experimental SAR data by modeling how changes in the peptide sequence affect its conformation and binding energy. nih.gov

The table below summarizes typical conformational preferences for aza-amino acid residues as predicted by theoretical studies.

| Aza-Residue Position | Predicted Conformation | Key Stabilizing Interaction | Reference |

| i+1 | Type II β-turn | C=O(i)···H-N(i+3) hydrogen bond | researchgate.net |

| i+2 | Type I or II β-turn | C=O(i)···H-N(i+3) and Namide(i+2)···H-Namide(i+3) hydrogen bonds | semanticscholar.orgacs.org |

| Any | Restricted φ, ψ angles | Lone-pair repulsion of hydrazide nitrogens | semanticscholar.orgresearchgate.net |

These theoretical insights are invaluable, reducing the trial-and-error inherent in empirical screening and enabling a more focused, hypothesis-driven approach to the design of azapeptides with tailored biological activities.

Q & A

Basic: What are the recommended protocols for the solid-phase synthesis of Z-Arg-Leu-Val-Agly-Val-Ala-NH2 to ensure high yield and purity?

Methodological Answer:

Begin with Fmoc/t-Bu chemistry using a Wang resin (0.2–0.3 mmol/g loading). Activate amino acids with HBTU/HOBt in DMF, employing double couplings (2 × 30 min) for sterically hindered residues (e.g., Val, Leu). Monitor coupling efficiency via the Kaiser test. Cleave the peptide using a TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Purify via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient over 30 min). Validate purity (≥95%) and identity via MALDI-TOF MS and NMR (¹H, ¹³C). Cross-reference protocols with peer-reviewed SPPS guidelines to ensure reproducibility .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Use tandem mass spectrometry (MS/MS) for sequence confirmation, focusing on fragmentation patterns around the Agly residue. Perform high-resolution NMR (600 MHz) in DMSO-d₆ or TFE-d₃ to resolve backbone amide protons and confirm stereochemistry. Circular dichroism (CD) in phosphate buffer (pH 7.4) can assess secondary structure. Analytical HPLC (UV detection at 220 nm) verifies purity, while amino acid analysis post-hydrolysis quantifies residue ratios. Cross-validate data against synthetic standards and published spectra for Agly-containing peptides .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

Conduct a meta-analysis controlling for variables:

Purity Verification: Require HPLC/MS certificates (≥95% purity) for all compared batches.

Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 vs. CHO), serum concentrations (e.g., 10% FBS), and incubation times (24–48h).

Statistical Equivalence Testing: Apply two one-sided tests (TOST) to determine if discrepancies exceed experimental error margins.

Structural Analog Comparison: Synthesize analogs (e.g., D-Val substitution) to isolate activity determinants. Publish negative results to reduce publication bias .

Advanced: What computational strategies optimize the design of this compound derivatives for enhanced target binding?

Methodological Answer:

Molecular Dynamics (MD): Simulate backbone flexibility (AMBER, 100 ns trajectory) to identify unstable regions (e.g., Agly-Val junction).

Ensemble Docking: Use AutoDock Vina to dock peptide conformers into homology-modeled receptor structures (e.g., GPCRs).

Free Energy Calculations: Apply MM/PBSA to rank binding affinities.

Validation: Synthesize top 3 derivatives and test via surface plasmon resonance (SPR) for KD < 100 nM. Compare computational predictions with experimental IC₅₀ values .

Advanced: What formulation strategies improve the in vivo stability of this compound without compromising activity?

Methodological Answer:

D-Amino Acid Substitution: Replace L-Val at position 5 with D-Val to reduce protease susceptibility.

Nanocarrier Encapsulation: Prepare PEGylated liposomes (50 nm diameter) via microfluidics; characterize via dynamic light scattering (PDI <0.3).

Stability Testing: Incubate in human plasma (37°C, 24h) and quantify intact peptide via LC-MS (≥80% retention required).

Pharmacokinetics: Compare AUC₀–₂₄ in murine models between free and encapsulated forms. Optimize dosing intervals based on t½ .

Basic: What steps ensure reproducibility when synthesizing this compound across different laboratories?

Methodological Answer:

Standard Operating Procedures (SOPs): Detail resin loading (0.25 mmol/g), coupling times (2 × 30 min for Arg), and cleavage conditions (TFA ratio/scavengers).

Data Sharing: Provide raw HPLC chromatograms, MS spectra, and NMR assignments in supplementary materials.

Round-Robin Trials: Collaborate with 3+ labs to synthesize batches; accept RSD <15% for yield and purity. Use ANOVA to identify outlier protocols .

Advanced: How should researchers address solubility limitations of this compound in aqueous buffers for biological assays?

Methodological Answer:

Co-Solvent Screening: Test DMSO (≤10%) or acetonitrile with serial dilution in assay buffer.

Structural Modification: Introduce charged residues (e.g., Glu at C-terminus) during SPPS.

Aggregation Monitoring: Use dynamic light scattering (DLS) to ensure PDI <0.4.

Activity Validation: Compare IC₅₀ values in solubilized vs. precipitated states to rule out artifacts .

Basic: What are the best practices for documenting and archiving experimental data on this compound to facilitate peer validation?

Methodological Answer:

Electronic Lab Notebooks (ELNs): Tag metadata (batch numbers, instrument IDs, humidity/temperature).

Raw Data Archiving: Save spectra as .RAW files (Thermo Fisher) alongside processed data.

FAIR Compliance: Ensure datasets are Findable, Accessible, Interoperable, and Reusable.

Citation Format: Use APA style: Author (Year). Compound Data [Dataset]. Repository Name. URL .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.